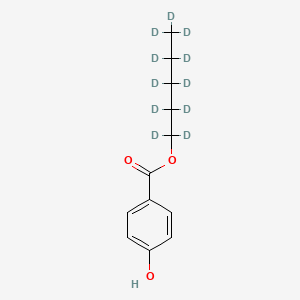

Pentyl-d11 Paraben

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentyl-d11 Paraben is a compound with the molecular formula C12H16O3 . It is used in various industries, including pharmaceuticals, personal care products, and food, primarily as a preservative .

Synthesis Analysis

Parabens, including Pentyl-d11 Paraben, are synthesized through an acid-base reaction or esterification process. This involves using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay .Molecular Structure Analysis

The molecular structure of Pentyl-d11 Paraben is represented by the formula C12H16O3 . For more detailed structural information, you may refer to resources like PubChem .Chemical Reactions Analysis

Parabens, including Pentyl-d11 Paraben, can undergo various transformations during wastewater treatment processes. Common tertiary treatments include ultrafiltration, chlorination, UV disinfection, and ozonation. Ozonation is often the most effective at removing parabens .Applications De Recherche Scientifique

Detection and Analysis of Parabens in Water and Biological Samples : Parabens, including pentyl paraben, have been widely used as antimicrobial agents in products like cosmetics, pharmaceuticals, and foods. Recent research focuses on detecting these compounds in different environmental and biological samples. For instance, a study developed methods for analyzing parabens in drinking water, mineral water, and sludge samples using liquid chromatography tandem mass spectrometry (Marta-Sanchez et al., 2018). Another study utilized magnetic carbon nanotube composites for preconcentrating parabens from water and urine samples (Pastor-Belda et al., 2018).

Health and Environmental Impact Assessment : Several studies have assessed the potential health impacts of parabens, focusing on their estrogenic activity and possible endocrine-disrupting effects. A comprehensive review by Golden, Gandy, and Vollmer (2005) discussed these effects and compared the potency and doses of parabens with other endocrine-active chemicals (Golden et al., 2005).

Parabens in Consumer Products and Human Exposure : Research has shown that the general population is ubiquitously exposed to parabens through various consumer products. Studies have detected parabens in urine, serum, and seminal plasma, indicating widespread human exposure (Frederiksen et al., 2011). Another study found paraben concentrations in maternal urine and breast milk, highlighting the daily exposure to these chemicals (Fisher et al., 2017).

Skin Absorption and Permeation Studies : Research on the skin absorption of parabens, including studies using Franz diffusion cells, has provided insights into how these compounds permeate through biological membranes. This is critical for understanding their potential impact on human health (Seo et al., 2017).

Degradation and Removal Techniques : Several studies have focused on the degradation of parabens in the environment, exploring techniques like photocatalysis for their removal. Nguyen et al. (2021) reviewed various treatment techniques, including advanced photocatalysis, for degrading parabens (Nguyen et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Pentyl-d11 Paraben, like other parabens, primarily targets microbial cells . It is widely used in various industries as a preservative and antimicrobial compound .

Mode of Action

It is known that parabens can disrupt the membrane function of microbial cells, leading to cell death .

Biochemical Pathways

Parabens in general are known to interfere with microbial growth and reproduction by disrupting essential biochemical processes .

Pharmacokinetics

Parabens are known to be rapidly absorbed, metabolized to p-hydroxybenzoic acid, and quickly eliminated from the body .

Result of Action

The primary result of Pentyl-d11 Paraben’s action is the inhibition of microbial growth, making it an effective preservative and antimicrobial agent . It is also known that parabens can act as endocrine disruptors, and some reports suggest that they may be carcinogenic .

Action Environment

The action of Pentyl-d11 Paraben can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH and temperature of the environment . Furthermore, the presence of parabens in ecosystems is mainly related to wastewater discharges .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSSPLQZSUWFJT-YFJJFHRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl-d11 Paraben | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)